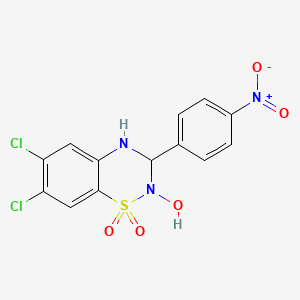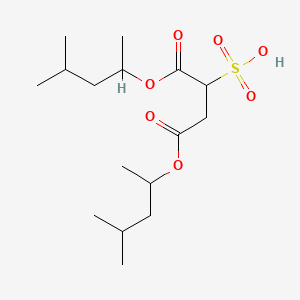
Sulfosuccinic acid di(1-methylisopentyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfosuccinic acid di(1-methylisopentyl) ester is a chemical compound with the molecular formula C16H30O7S and a molecular weight of 366.47 g/mol . It is a diester of sulfosuccinic acid and is known for its surfactant properties . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfosuccinic acid di(1-methylisopentyl) ester is synthesized by reacting maleic acid anhydride with hydroxyl group-containing molecules, followed by sulfonation of the intermediate product . The reaction typically involves the following steps:
Esterification: Maleic acid anhydride reacts with 1-methylisopentanol to form the corresponding ester.
Sulfonation: The ester is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Sulfosuccinic acid di(1-methylisopentyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Sulfosuccinic acid di(1-methylisopentyl) ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sulfosuccinic acid di(1-methylisopentyl) ester involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases . This property is particularly useful in emulsification, where it helps stabilize emulsions by reducing the interfacial tension between oil and water phases .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Sulfosuccinic acid di(1-methylisopentyl) ester is unique due to its specific ester groups, which provide distinct surfactant properties compared to other sulfosuccinates. Its molecular structure allows for better solubility and emulsification in certain applications, making it a preferred choice in specific industrial and research settings .
Properties
CAS No. |
162215-93-2 |
|---|---|
Molecular Formula |
C16H30O7S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1,4-bis(4-methylpentan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C16H30O7S/c1-10(2)7-12(5)22-15(17)9-14(24(19,20)21)16(18)23-13(6)8-11(3)4/h10-14H,7-9H2,1-6H3,(H,19,20,21) |
InChI Key |
CLJDUFMUISGSEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


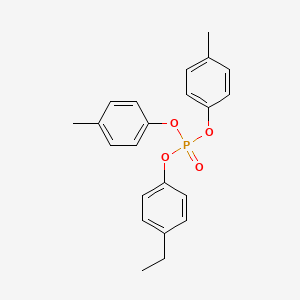
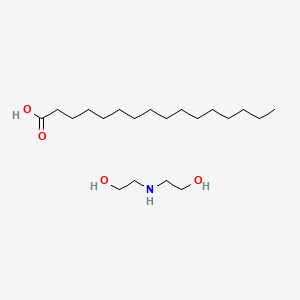
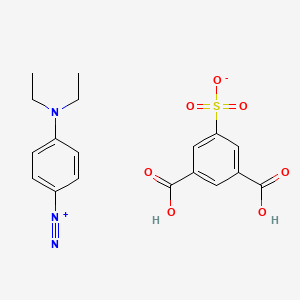
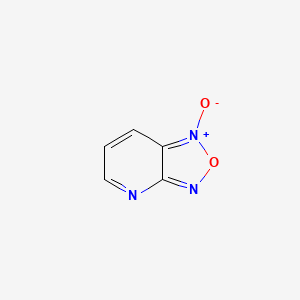
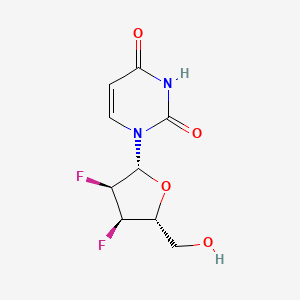
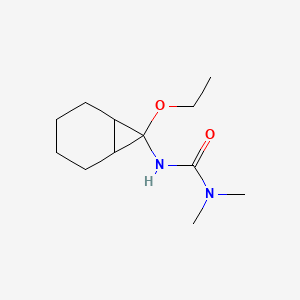


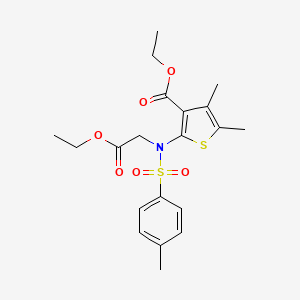
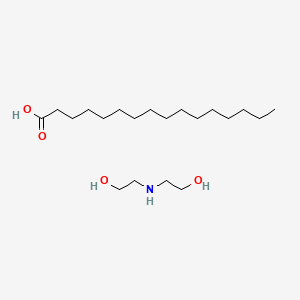

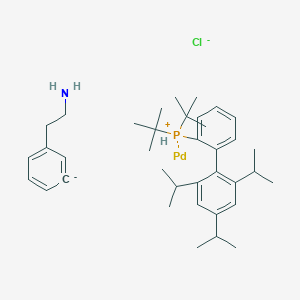
![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
